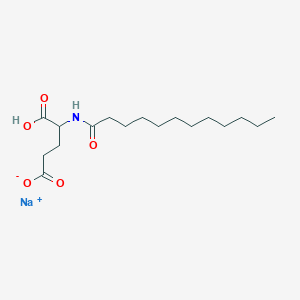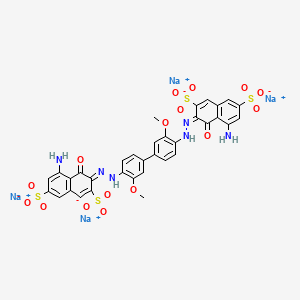![molecular formula C20H11N2Na3O11S3 B8193031 trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8193031.png)
trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate is known as Hydroxynaphthol Blue. It is an azo dye, which is a type of synthetic dye characterized by the presence of the functional group R-N=N-R’. This compound is widely used in various scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxynaphthol Blue is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthol-3,6-disulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 1-naphthol-4-sulfonic acid under alkaline conditions to form Hydroxynaphthol Blue.
Industrial Production Methods
In industrial settings, the production of Hydroxynaphthol Blue involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxynaphthol Blue undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and zinc dust.
Substitution: Substitution reactions often require catalysts such as acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Applications De Recherche Scientifique
Hydroxynaphthol Blue is used in a variety of scientific research applications, including:
Chemistry: It is used as a pH indicator and a complexometric indicator in titrations.
Biology: It is used for staining cells and tissues, allowing researchers to study cell structure and function.
Medicine: It is used in diagnostic assays to detect the presence of specific biomolecules.
Industry: It is used in the textile industry for dyeing fabrics and in the paper industry for coloring paper.
Mécanisme D'action
Hydroxynaphthol Blue exerts its effects through its ability to bind to specific molecules and change color in response to changes in pH or the presence of metal ions. This property makes it useful as an indicator in various chemical and biological assays. The molecular targets and pathways involved include interactions with metal ions and changes in the electronic structure of the dye molecule.
Comparaison Avec Des Composés Similaires
Hydroxynaphthol Blue is unique among azo dyes due to its specific chemical structure and properties. Similar compounds include:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used for staining in histology.
Bromothymol Blue: A pH indicator with a different color change range.
Hydroxynaphthol Blue stands out due to its high sensitivity and specificity in detecting metal ions and changes in pH, making it a valuable tool in various scientific applications.
Propriétés
IUPAC Name |
trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,22,24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3/b21-18-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECMNGWLIFQLL-QRQZZYIYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=NNC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=CC(=O)/C2=N\NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N2Na3O11S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8192964.png)


![(6E)-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8192991.png)

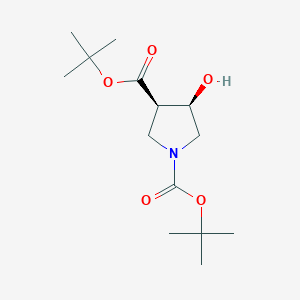
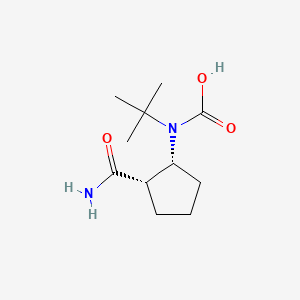
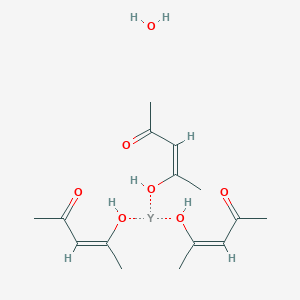
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-](/img/structure/B8193025.png)
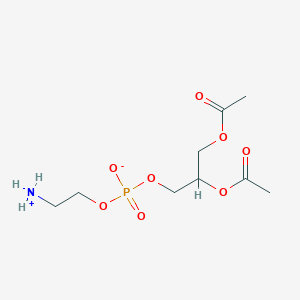
![sodium;(3E)-3-[(Z)-[[2-(2-carboxyphenyl)hydrazinyl]-phenylmethylidene]hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate](/img/structure/B8193036.png)
